molecular formula C13H13NO2 B6414354 2-(3-Ethoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261991-56-3

2-(3-Ethoxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414354
CAS RN: 1261991-56-3
M. Wt: 215.25 g/mol
InChI Key: KPRWOIJBBTVACV-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-5-hydroxypyridine, 95% (2-EHP-5-OHP-95) is a synthetic compound used in a variety of scientific applications. This compound is a white crystalline solid and is soluble in water. It has a melting point of 145°C and a boiling point of 222°C. 2-EHP-5-OHP-95 is primarily used in organic synthesis, as a reagent, and in the synthesis of other compounds. It is also used in the production of pharmaceuticals, pesticides, and other industrial products.

Scientific Research Applications

2-EHP-5-OHP-95 is used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor in the production of pharmaceuticals, pesticides, and other industrial products. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. Additionally, it is used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

2-EHP-5-OHP-95 is used as a reagent in organic synthesis due to its ability to form covalent bonds with other molecules. This is due to its structure, which consists of a phenolic oxygen atom and a pyridine nitrogen atom. When these two atoms come into contact, they form a covalent bond, which allows for the formation of new compounds.
Biochemical and Physiological Effects
2-EHP-5-OHP-95 has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, it has been shown to have anti-inflammatory, anticoagulant, and antifungal properties. It has also been found to be toxic to some bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

2-EHP-5-OHP-95 has several advantages when used in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is soluble in a variety of solvents and has a high boiling point, making it ideal for use in a variety of applications. However, it is also toxic and should be handled with care. Additionally, it is not suitable for use in human or animal studies due to its toxicity.

Future Directions

There are a variety of potential future directions for research involving 2-EHP-5-OHP-95. These include further investigation into its antibacterial, antifungal, and antiviral properties, as well as its potential use in the synthesis of polymers and other compounds. Additionally, further research could be done to better understand its mechanism of action and its potential toxicity. Finally, further research could be done to explore its potential use in human and animal studies.

Synthesis Methods

2-EHP-5-OHP-95 is synthesized using a two-step synthesis method. In the first step, 2-ethoxyphenol is reacted with 5-hydroxypyridine in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 2-EHP-5-OHP-95 and 2-ethoxyphenol. The mixture is then heated to a temperature of 150°C to separate the two compounds. The 2-EHP-5-OHP-95 is then collected and purified by recrystallization.

properties

IUPAC Name

6-(3-ethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(15)9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRWOIJBBTVACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692557
Record name 6-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)-5-hydroxypyridine

CAS RN

1261991-56-3
Record name 3-Pyridinol, 6-(3-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261991-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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